(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
Alpha-melanocyte-stimulating hormone trifluoroacetate (alpha-MSH TFA) is a synthetic derivative of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone. Alpha-melanocyte-stimulating hormone is a tridecapeptide that plays a crucial role in regulating skin pigmentation, inflammation, and immune responses. It is derived from the pro-opiomelanocortin hormone and is known for its ability to stimulate melanogenesis, the process of melanin production in the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-MSH TFA is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the protection of amino groups during synthesis. The peptide chain is elongated by coupling each amino acid using activating agents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods
In industrial settings, the production of alpha-MSH TFA follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Alpha-MSH TFA undergoes various chemical reactions, including:
Oxidation: The methionine residue in alpha-MSH TFA can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents are used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed for reduction reactions.
Substitution: Amino acid analogs and coupling reagents like HBTU and DIPEA are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide-containing alpha-MSH TFA.
Reduction: Restored methionine-containing alpha-MSH TFA.
Substitution: Modified alpha-MSH TFA with altered amino acid residues.
Scientific Research Applications
Alpha-MSH TFA has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its role in melanogenesis, inflammation, and immune responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, skin disorders, and melanoma. .
Mechanism of Action
Alpha-MSH TFA exerts its effects by binding to melanocortin receptors, particularly melanocortin 1 receptor (MC1R), melanocortin 3 receptor (MC3R), melanocortin 4 receptor (MC4R), and melanocortin 5 receptor (MC5R). Upon binding to these receptors, alpha-MSH TFA activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This activation leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the expression of genes involved in melanogenesis, DNA damage repair, and anti-inflammatory responses .
Comparison with Similar Compounds
Alpha-MSH TFA is compared with other melanocortin peptides such as:
Beta-melanocyte-stimulating hormone (beta-MSH): Similar in function but differs in amino acid sequence and receptor affinity.
Gamma-melanocyte-stimulating hormone (gamma-MSH): Also involved in melanogenesis but has distinct physiological roles.
Adrenocorticotropic hormone (ACTH): Shares a common precursor with alpha-MSH but primarily regulates adrenal gland function
Alpha-MSH TFA is unique due to its specific sequence and high affinity for melanocortin receptors, making it a valuable tool for studying melanogenesis and related biological processes .
Properties
Molecular Formula |
C79H110F3N21O21S |
---|---|
Molecular Weight |
1778.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H109N21O19S.C2HF3O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;3-2(4,5)1(6)7/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);(H,6,7)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1 |
InChI Key |
FEOXCJFWEWYJIH-VLZMNQITSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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